molecular formula C16H20FNO4 B8257308 (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8257308
M. Wt: 309.33 g/mol
InChI Key: WNDKDEGLLQTPSW-AAEUAGOBSA-N
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Description

(2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl substituent. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-fluorobenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of (S)-pyrrolidine-2-carboxylic acid with 3-fluorobenzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Protection: The amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Final Product: The protected amine is then subjected to further purification to obtain the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NaOH, KCN) are used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides structural rigidity. The Boc protecting group ensures the compound’s stability during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid: Similar structure but lacks the fluorine atom.

    (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid: Similar structure with the fluorine atom at a different position.

    (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-2-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group at the 3-position imparts unique electronic and steric properties to (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

(2S,4R)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-9-11(8-13(18)14(19)20)10-5-4-6-12(17)7-10/h4-7,11,13H,8-9H2,1-3H3,(H,19,20)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDKDEGLLQTPSW-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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